molecular formula C22H14O4 B3243291 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde CAS No. 155748-63-3

4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde

Cat. No. B3243291
CAS RN: 155748-63-3
M. Wt: 342.3 g/mol
InChI Key: DENRDANQMQOFEU-UHFFFAOYSA-N
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Description

4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FHNA, and it has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FHNA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FHNA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell differentiation. FHNA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
FHNA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of amyloid-beta peptide accumulation in the brain, and the induction of apoptosis. FHNA has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using FHNA in lab experiments is its high purity and stability. FHNA is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using FHNA in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on FHNA. One potential direction is to further investigate its potential applications in cancer research and drug development. Another potential direction is to study its potential applications in neuroscience, particularly in Alzheimer's disease. Additionally, there is a need for further research on the mechanism of action of FHNA and its potential side effects.
Conclusion:
In conclusion, FHNA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of FHNA involves the reaction of 1-naphthol with 2-naphthaldehyde in the presence of a catalyst. FHNA has been extensively studied for its potential applications in cancer research, neuroscience, and drug development. The mechanism of action of FHNA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FHNA has various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of amyloid-beta peptide accumulation in the brain, and the induction of apoptosis. FHNA has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

FHNA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, FHNA has been shown to inhibit the growth of cancer cells and induce apoptosis. FHNA has also been studied for its potential applications in Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta peptides in the brain. In addition, FHNA has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

4-(3-formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENRDANQMQOFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde
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4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde
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4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde

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